N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea, also known as DCC-2036, is a small molecule inhibitor that targets the BCR-ABL kinase, which is responsible for the development of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). DCC-2036 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of CML and ALL.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea inhibits the BCR-ABL kinase by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of leukemia cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea has been shown to induce apoptosis (programmed cell death) in leukemia cells and inhibit their growth and proliferation. In addition, N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea has been shown to inhibit the growth of leukemia cells in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea in lab experiments is its high selectivity for BCR-ABL kinase, which reduces the potential for off-target effects. However, one limitation is that N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea is a relatively new compound and its long-term safety and efficacy have not been fully established.
Orientations Futures
Future research on N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea could focus on optimizing its pharmacokinetic properties, such as its bioavailability and half-life, to improve its effectiveness as a therapeutic agent. In addition, further studies could investigate the potential of N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea in combination with other BCR-ABL inhibitors or chemotherapy agents for the treatment of leukemia.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea involves the reaction of 4-chloro-2-fluoroaniline with cyclohexylisocyanate in the presence of a base. The resulting intermediate is then treated with a carbonylating agent to form the final product.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea has been extensively studied for its potential use in the treatment of CML and ALL. Preclinical studies have shown that N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea is highly selective for BCR-ABL kinase and exhibits potent anti-leukemic activity. In addition, N-(4-chloro-2-fluorophenyl)-N'-cyclohexylurea has been shown to overcome resistance to other BCR-ABL inhibitors, such as imatinib and dasatinib.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZYSPUDUDTETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-cyclohexylurea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.